molecular formula C20H27N3O2S B11797592 N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11797592
M. Wt: 373.5 g/mol
InChI Key: OWWJOCUTRGWOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a butyl group and a tosylated pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the tosyl group can enhance binding affinity through electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
  • 2-(Pyrrolidin-1-yl)pyrimidines

Uniqueness

N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the tosylated pyrrolidine ring differentiates it from other similar compounds, providing unique binding characteristics and reactivity .

Properties

Molecular Formula

C20H27N3O2S

Molecular Weight

373.5 g/mol

IUPAC Name

N-butyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C20H27N3O2S/c1-3-4-13-21-20-12-9-17(15-22-20)19-6-5-14-23(19)26(24,25)18-10-7-16(2)8-11-18/h7-12,15,19H,3-6,13-14H2,1-2H3,(H,21,22)

InChI Key

OWWJOCUTRGWOSL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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